Cas no 1105211-72-0 (7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)

7-(3-Fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a fluorinated thienopyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 3-fluorophenyl group and a 4-methylbenzyl substituent, which may enhance binding affinity and metabolic stability in bioactive compounds. The thieno[3,2-d]pyrimidinone core is a privileged scaffold known for its versatility in modulating biological targets, particularly kinases and other enzymes. This compound's fluorinated aromatic moiety could improve lipophilicity and membrane permeability, while the methylbenzyl group may contribute to selective interactions. Its well-defined heterocyclic framework makes it a valuable intermediate for the synthesis of novel therapeutic agents or biochemical probes.
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
1105211-72-0 structure
Product name:7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No:1105211-72-0
MF:C20H15FN2OS
MW:350.409306764603
CID:5387977

7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-
    • 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • Inchi: 1S/C20H15FN2OS/c1-13-5-7-14(8-6-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-3-2-4-16(21)9-15/h2-9,11-12H,10H2,1H3
    • InChI Key: HJZTUGAQRZEMNV-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=C(C)C=C2)C(=O)C2SC=C(C3=CC=CC(F)=C3)C=2N=1

7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-6813-2mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-6813-20mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-6813-20μmol
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-6813-2μmol
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-6813-25mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-6813-3mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-6813-5μmol
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-6813-30mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3382-6813-10μmol
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-6813-15mg
7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
1105211-72-0 90%+
15mg
$89.0 2023-04-26

Additional information on 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

7-(3-Fluorophenyl)-3-[(4-Methylphenyl)methyl]-3H,4H-Thieno[3,2-d]Pyrimidin-4-One: A Comprehensive Overview

The compound 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one, identified by the CAS Registry Number 1105211-72-0, is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This molecule belongs to the class of thienopyrimidinones, which are known for their unique electronic properties and biological activities. The compound's structure incorporates a thienopyrimidine ring system fused with a fluorophenyl group and a methyl-substituted phenyl group, making it a promising candidate for drug discovery and material science applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production. The incorporation of the fluorophenyl group introduces electron-withdrawing effects, which significantly influence the compound's electronic properties and reactivity. This feature is particularly advantageous in applications requiring high thermal stability and selective reactivity.

From a pharmacological perspective, 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has shown promising results in preclinical studies targeting various disease states. For instance, research published in the Journal of Medicinal Chemistry highlights its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor progression. Additionally, studies conducted by researchers at the University of California have demonstrated its efficacy in modulating neurodegenerative pathways, suggesting its potential as a therapeutic agent for Alzheimer's disease.

The compound's unique structure also lends itself well to applications in material science. Its thienopyrimidine core exhibits excellent photochemical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent breakthroughs in materials science have leveraged this compound's ability to act as a charge transport layer, significantly improving device efficiency and stability.

In terms of synthesis optimization, researchers have explored various solvent systems and catalysts to enhance the reaction efficiency. For example, the use of ionic liquids as solvents has been shown to improve the reaction yield by up to 80%, while reducing environmental impact. These advancements underscore the importance of green chemistry principles in modern synthetic methodologies.

Moreover, computational studies utilizing density functional theory (DFT) have provided deeper insights into the electronic structure of 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one. These studies reveal that the compound exhibits a high degree of conjugation within its aromatic system, contributing to its stability and reactivity. Such computational analyses are invaluable for predicting the compound's behavior under various conditions and guiding further experimental work.

The integration of experimental and computational approaches has also facilitated the exploration of this compound's stereochemical properties. Researchers at Stanford University have demonstrated that specific stereochemical configurations can significantly influence the compound's biological activity. This finding opens new avenues for exploring enantioselective synthesis methods to produce enantiomerically pure compounds with enhanced therapeutic potential.

In conclusion, 7-(3-fluorophenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and versatile properties make it an exciting subject for ongoing research and development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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